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Compound of Interest

Compound Name: 5-Iodothiazole

Cat. No.: B027275 Get Quote

An In-Depth Technical Guide to 5-Iodothiazole: Structure, Properties, and Synthetic Utility

Introduction
5-Iodothiazole is a heterocyclic organic compound featuring a five-membered thiazole ring

substituted with an iodine atom at the 5-position.[1] This molecule has emerged as a critical

and versatile building block in the fields of medicinal chemistry and organic synthesis. The

thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and

biologically active compounds, prized for its unique electronic characteristics and ability to

participate in diverse intermolecular interactions.[2][3] The strategic placement of an iodine

atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the

introduction of molecular complexity through various cross-coupling reactions.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, offers a

comprehensive overview of 5-iodothiazole. We will delve into its core chemical and structural

properties, detail its synthesis and reactivity, and explore its applications as a key intermediate

in the construction of complex molecular architectures, particularly for therapeutic agent

discovery.

Molecular Structure and Spectroscopic Profile
The foundational characteristics of 5-iodothiazole are dictated by its distinct molecular

architecture, which combines an aromatic thiazole ring with a halogen substituent.
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The 5-iodothiazole molecule consists of a planar, five-membered aromatic ring containing one

sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently

bonded to the carbon at the 5-position.

Caption: Molecular structure of 5-Iodothiazole.

Spectroscopic Properties
Spectroscopic analysis is fundamental for the characterization and purity assessment of 5-
iodothiazole. While extensive experimental data for the parent compound is not widely

published, the following represents the expected spectroscopic signature based on established

principles and data from analogous structures.[5][6]

Table 1: Predicted Spectroscopic Data for 5-Iodothiazole
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Technique Parameter
Predicted Value /

Observation
Rationale

¹H NMR Chemical Shift (δ)

~8.6-8.8 ppm (s, 1H,

H-2), ~7.8-8.0 ppm (s,

1H, H-4)

The protons on the

thiazole ring are in a

deshielded

environment due to

the ring's aromaticity

and the

electronegativity of the

heteroatoms.[7][8]

¹³C NMR Chemical Shift (δ)

~150-155 ppm (C-2),

~140-145 ppm (C-4),

~95-100 ppm (C-5)

The carbon atom (C-

5) directly bonded to

the heavy iodine atom

is expected to be

significantly shielded

(upfield shift).[5]

IR Spectroscopy
Key Absorptions

(cm⁻¹)

~3100-3000 (C-H

stretch, aromatic),

~1500-1400

(C=C/C=N stretch),

~600-500 (C-I stretch)

These absorptions are

characteristic of the

aromatic thiazole ring

and the carbon-iodine

bond.[9][10]

Mass Spectrometry
Molecular Ion Peak

(M⁺)
m/z ≈ 211

Corresponds to the

molecular weight of

C₃H₂INS. The isotopic

pattern of iodine

would be a key

diagnostic feature.[5]

Physical and Chemical Properties
5-Iodothiazole's physical state and chemical reactivity are key to its handling and application

in synthesis.

Table 2: Physical and Chemical Properties of 5-Iodothiazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://kgroup.du.edu/resources/nmr_impurities_organometallics.pdf
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.benchchem.com/pdf/Spectroscopic_Data_for_4_Iodo_3_methoxyisothiazole_A_Technical_Overview.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/pdf/Spectroscopic_Data_for_4_Iodo_3_methoxyisothiazole_A_Technical_Overview.pdf
https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 108306-61-2 [1][11]

Molecular Formula C₃H₂INS [11]

Molecular Weight 211.03 g/mol [1]

Appearance Pale yellow to brown solid [1]

Solubility

Moderately soluble in organic

solvents (e.g., DMF, Toluene,

THF)

[1]

The primary driver of 5-iodothiazole's chemical reactivity is the carbon-iodine (C-I) bond at the

5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds,

making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling

reactions. This differential reactivity is the cornerstone of its utility, allowing for highly

regioselective functionalization.[4][12]

Synthesis of 5-Iodothiazole
The preparation of 5-iodothiazole can be achieved through various synthetic routes. A

common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct Iodination
This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds

by activating iodine with an oxidizing agent or by using a more reactive iodine source in the

presence of a base.

Starting Material Reagents Product

Thiazole 1. n-BuLi
2. Iodine (I₂)

Lithiation then
Electrophilic Quench 5-Iodothiazole
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Caption: General workflow for the synthesis of 5-Iodothiazole.

Experimental Protocol: Synthesis via Lithiation and
Iodination
This protocol is a representative procedure based on established methods for the synthesis of

halogenated heterocycles.

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or

Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-

BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78

°C for 1 hour.

Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine

solution dropwise to the lithiated thiazole mixture at -78 °C.

Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for

an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent

such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure 5-iodothiazole.

Reactivity and Key Synthetic Applications
The synthetic power of 5-iodothiazole lies in its capacity for regioselective C-C and C-

heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even

in the presence of other halogens like bromine or chlorine on the thiazole ring.[4]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an

organohalide with an organoboron species. For 5-iodothiazole, this reaction enables the

introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II)

oxidation states. A base is required to activate the organoboron species, forming a more

nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic

group is transferred from boron to palladium.[13][14]

Pd(0)L₂

R¹-Pd(II)-X L₂
(Oxidative Addition)

Oxidative
Addition

R¹-Pd(II)-R² L₂
(Transmetalation)

Transmetalation

Reductive
Elimination

R¹-R²

5-Iodothiazole (R¹-X) Boronic Acid (R²-B(OR)₂)
+ Base

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add 5-iodothiazole (1.0 eq.), the desired boronic acid or ester (1.2

eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0 eq.).
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Purge the vessel with an inert gas.

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Purify the product via column chromatography.

Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds,

linking 5-iodothiazole to terminal alkynes.[12] This reaction is fundamental for synthesizing

internal alkynes, which are precursors to many complex molecules and conjugated systems.

[15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst

follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne

by forming a copper(I) acetylide intermediate. This intermediate then undergoes

transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal

alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

In a flask, combine 5-iodothiazole (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium

catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

Purge the flask with an inert gas.

Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g.,

triethylamine or diisopropylamine).

Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting

material is consumed.

Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by

column chromatography.
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Applications in Drug Discovery
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key

pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have

demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of 5-iodothiazole in drug discovery lies in its role as a versatile platform for

generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling

reactions described above, drug development professionals can systematically modify the 5-

position of the thiazole ring. This allows for the fine-tuning of a compound's steric and

electronic properties to optimize its interaction with biological targets, such as the active site of

an enzyme or a protein receptor. This systematic approach, known as Structure-Activity

Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling
As with many halogenated organic compounds, 5-iodothiazole should be handled with

appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet

(SDS) for detailed handling and disposal information.

Conclusion
5-Iodothiazole is a high-value synthetic intermediate whose utility is anchored in the

predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined

with this reactive handle provides an efficient entry point to a vast chemical space of

substituted thiazoles. The robust and regioselective nature of its participation in palladium-

catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic

synthesis and a strategic asset for professionals in drug discovery seeking to develop next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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